![molecular formula C17H28NO3P B12603898 Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester CAS No. 881181-77-7](/img/structure/B12603898.png)
Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester is a chemical compound with the molecular formula C12H19O3P. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of a phosphorus atom bonded to an organic moiety. Organophosphorus compounds are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate amine and cyclopentyl derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include diethyl phosphite, 1-phenylethylamine, and cyclopentyl bromide. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems for precise control of reaction parameters. Purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives. Substitution reactions can result in the formation of various functionalized phosphonic acid esters.
Aplicaciones Científicas De Investigación
Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (phenylmethyl)-, diethyl ester: Similar structure but different substituents on the phosphorus atom.
Phosphonic acid, P-(1-phenylethyl)-, diethyl ester: Similar structure with a different arrangement of functional groups.
Phosphonic acid, ( [1,1’-biphenyl]-2-ylmethyl)-, diethyl ester: Contains a biphenyl group instead of a cyclopentyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
881181-77-7 |
|---|---|
Fórmula molecular |
C17H28NO3P |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-N-(1-phenylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C17H28NO3P/c1-4-20-22(19,21-5-2)17(13-9-10-14-17)18-15(3)16-11-7-6-8-12-16/h6-8,11-12,15,18H,4-5,9-10,13-14H2,1-3H3 |
Clave InChI |
MTPPMFRBKMNPOP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1(CCCC1)NC(C)C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedinitrile](/img/structure/B12603821.png)
![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)
![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)
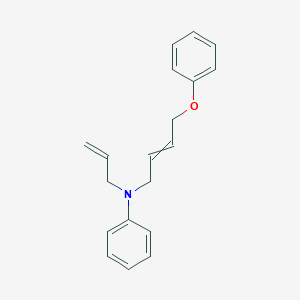
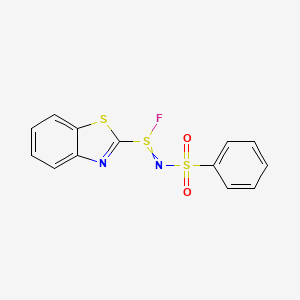
![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
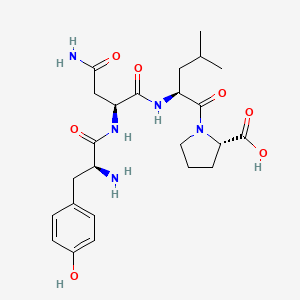
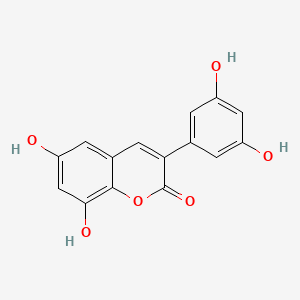
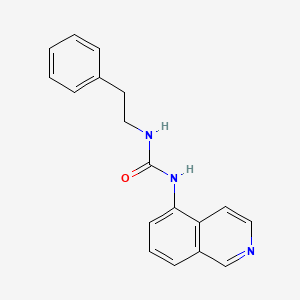

propanedinitrile](/img/structure/B12603886.png)
